molecular formula C11H18F3NO2S B2508013 4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine CAS No. 2309311-40-6

4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine

Cat. No.: B2508013
CAS No.: 2309311-40-6
M. Wt: 285.33
InChI Key: JQLGAEDYAQPZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine is a synthetic organic compound characterized by the presence of a cyclopropyl group, a piperidine ring, and a trifluoropropanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of cyclopropylamine with 1-(3,3,3-trifluoropropanesulfonyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the trifluoropropanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine involves its interaction with specific molecular targets. The trifluoropropanesulfonyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its entry into cells. Once inside, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-1-(3,3,3-trifluoropropylsulfonyl)piperidine
  • 4-Cyclopropyl-1-(3,3,3-trifluoropropylsulfonyl)piperazine
  • 4-Cyclopropyl-1-(3,3,3-trifluoropropylsulfonyl)morpholine

Uniqueness

4-Cyclopropyl-1-(3,3,3-trifluoropropanesulfonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropanesulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-cyclopropyl-1-(3,3,3-trifluoropropylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO2S/c12-11(13,14)5-8-18(16,17)15-6-3-10(4-7-15)9-1-2-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLGAEDYAQPZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN(CC2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.